molecular formula C9H13BrN2O2 B1679948 Pyridostigmine bromide CAS No. 101-26-8

Pyridostigmine bromide

Cat. No.: B1679948
CAS No.: 101-26-8
M. Wt: 261.12 g/mol
InChI Key: VNYBTNPBYXSMOO-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Pyridostigmine bromide primarily targets acetylcholinesterase (AChE) , an enzyme that breaks down acetylcholine in the neuromuscular junction . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals across neuromuscular junctions .

Mode of Action

As a reversible cholinesterase inhibitor , this compound works by inhibiting the action of AChE . This inhibition prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels . The increased acetylcholine levels enhance signaling across the neuromuscular junction, thereby improving muscle strength .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound increases the concentration of acetylcholine at the neuromuscular junction, enhancing the transmission of nerve impulses . This results in improved muscle strength and reduced symptoms in conditions like myasthenia gravis .

Pharmacokinetics

This compound exhibits linear pharmacokinetics over a dose range of 30-60 mg . It has a bioavailability of approximately 7.6±2.4% , and an elimination half-life of 1.78±0.24 hours . The drug is primarily eliminated via the kidneys .

Result of Action

The increased levels of acetylcholine at the neuromuscular junction enhance the transmission of nerve impulses, leading to improved muscle strength . This makes this compound effective in the symptomatic treatment of myasthenia gravis and congenital myasthenic syndromes . It is also used to reverse neuromuscular blockade by nondepolarizing muscle relaxants .

Action Environment

This compound is highly hygroscopic and extremely sensitive to environmental humidity, exhibiting deliquescence at 33% relative humidity . Therefore, the drug’s action, efficacy, and stability can be influenced by environmental factors such as humidity .

Biochemical Analysis

Biochemical Properties

Pyridostigmine bromide plays a significant role in biochemical reactions by inhibiting the destruction of acetylcholine by cholinesterase . This inhibition permits freer transmission of nerve impulses across the neuromuscular junction .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on the cholinergic system. By inhibiting acetylcholinesterase, it increases the concentration of the neurotransmitter acetylcholine, leading to hyperstimulation of the cholinergic system at central and peripheral sites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to acetylcholinesterase, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thus enhancing cholinergic transmission .

Temporal Effects in Laboratory Settings

In a study involving 50 healthy Chinese male subjects, each received seven doses of 30 mg this compound orally over three days . The pharmacokinetics and the effects of this compound on red blood cell acetylcholinesterase activity were described using a mixed effects model .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, it is known that this compound is used in the prophylactic treatment in the Persian Gulf War, for prevention of post-traumatic stress and heat and pesticide exposure .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetylcholine. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby influencing the metabolic flux of this neurotransmitter .

Subcellular Localization

As an acetylcholinesterase inhibitor, it is likely to be localized wherever this enzyme is present, including the synaptic cleft where acetylcholine is broken down .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridostigmine bromide can be synthesized through the reaction of 3-hydroxy-1-methylpyridinium bromide with dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the carbamate ester .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels .

Comparison with Similar Compounds

  • Neostigmine
  • Physostigmine
  • Edrophonium

Properties

IUPAC Name

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYBTNPBYXSMOO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023540
Record name Pyridostigmine bromide
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Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

FREELY SOL IN WATER, ALCOHOL, PRACTICALLY INSOL IN ETHER, ACETONE, BENZENE, FREELY SOL IN CHLOROFORM, SLIGHTLY SOL IN SOLVENT HEXANE
Record name PYRIDOSTIGMINE BROMIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

...PHARMACOLOGICAL EFFECTS OF ANTICHOLINESTERASE AGENTS ARE DUE PRIMARILY TO PREVENTION OF HYDROLYSIS OF /ACH/ ACETYLCHOLINE BY ACHE /ACETYLCHOLINESTERASE/ @ SITES OF CHOLINERGIC TRANSMISSION. TRANSMITTER THUS ACCUMULATES, AND THE ACTION OF ACH /ACETYLCHOLINE/ THAT IS LIBERATED BY CHOLINERGIC IMPULSES OR THAT LEAKS FROM THE NERVE ENDING IS ENHANCED., Following admin of pyridostigmine bromide to rats, erythrocyte acetylcholinesterase activity recovered only slowly due to the covalent nature of inhibition. The logarithm of the plasma concn of pyridostigmine bromide was linearly related to the increase in tibialis twitch tension due to facilitation of neuromuscular transmission., Of 12 analogs of pyridostigmine prepared by reacting 2-substituted 3-pyridinols with the desired carbamoyl chloride 2-iodo-3-(dimethylcarbamoyloxy)pyridine methiodide was the most active inhibitor of acetylcholinesterase and butyrylcholinesterase. The progressive inhibition curves for AChE and BuChE are compared and related to ionic attraction and steric requirements of the inhibitors.
Record name PYRIDOSTIGMINE BROMIDE
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Color/Form

WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS No.

101-26-8
Record name Pyridostigmine bromide
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Record name Pyridostigmine bromide [USP:INN:BAN:JAN]
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Record name PYRIDOSTIGMINE BROMIDE
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Record name Pyridostigmine bromide
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Melting Point

152-154 °C
Record name PYRIDOSTIGMINE BROMIDE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Pyridostigmine bromide is a reversible acetylcholinesterase inhibitor. [, ] It binds to and inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission. [, , , ]

A: Increased acetylcholine levels stimulate cholinergic receptors at the neuromuscular junction, improving muscle strength and reducing fatigue in conditions like myasthenia gravis. [, , , , ] Additionally, this compound can impact autonomic functions such as heart rate and blood pressure by modulating cholinergic signaling in the autonomic nervous system. [, , ]

A: The molecular formula of this compound is C9H13BrN2O2, and its molecular weight is 261.12 g/mol. [, ]

A: Yes, various analytical methods have been employed for this compound characterization. UV spectrophotometry is commonly used for quantitative analysis, often at a wavelength of 269 nm. [, , ] Infrared (IR) spectroscopy helps identify functional groups and can confirm the presence of this compound in different formulations like solid dispersions. [, ] Differential scanning calorimetry (DSC) provides information about the thermal behavior of the compound and can be used to assess its physical state within formulations. [, ]

A: Research on this compound formulations has explored various approaches to enhance its stability and delivery. Studies have examined its stability in oral disintegrating tablets, [, , ] solid dispersions, [, ] and cationic liposomes. [] These studies assessed factors like disintegration time, drug content, and in vitro drug release profiles under various conditions to optimize formulation stability.

A: this compound itself does not act as a catalyst. Its primary mechanism involves reversible binding to the enzyme acetylcholinesterase, inhibiting its enzymatic activity. []

A: Yes, in silico docking studies have investigated the interaction of this compound with the drug efflux transporter P-glycoprotein. These studies aim to understand the binding affinity and potential interactions of the compound with this transporter protein at a molecular level. []

A: While specific SAR studies on this compound are limited in the provided research, it's known that structural elements like the quaternary nitrogen and the carbamate group are crucial for its interaction with acetylcholinesterase and its pharmacological activity. [] Modifications to these structural features could potentially alter its binding affinity, potency, and selectivity towards the enzyme.

ANone: Several approaches have been explored to enhance this compound's bioavailability and stability. These include developing:

  • Orally disintegrating tablets: These formulations aim for rapid disintegration in the mouth, potentially allowing for faster absorption and improved bioavailability. [, , ]
  • Solid dispersions: Incorporating this compound into solid dispersions using carriers like mannitol and Eudragit® EPO can mask the bitter taste and enhance its dissolution rate, potentially improving bioavailability. []
  • Cationic liposomes: Encapsulating this compound in cationic liposomes has shown promise in enhancing its intestinal permeability and potentially its oral bioavailability. []
  • Sustained-release formulations: These formulations, like poly (DL-lactide) microspheres, aim to control the drug release over a prolonged period, potentially reducing dosing frequency and improving patient compliance. []

ANone: Information on specific SHE regulations and compliance related to this compound is not provided in the research excerpts.

A: this compound is well-absorbed after oral administration, but its bioavailability is relatively low (7.6 ± 2.4%). [] It is widely distributed throughout the body, crossing the blood-brain barrier to a limited extent. []

A: this compound is primarily metabolized by hydrolysis in the liver and plasma, forming 3-hydroxy-N-methylpyridinium bromide. [] It is mainly excreted in the urine, with a half-life of approximately 3-4 hours. [, ]

A: Rabbit models have been commonly employed in pharmacokinetic studies to evaluate the bioavailability and bioequivalence of different this compound formulations. [, , ] Rat models have been used to investigate the compound's potential for toxicity, including its effects on blood biochemical markers and oxidative stress parameters. []

ANone: Clinical trials have investigated the efficacy of this compound in various conditions, including:

  • Myasthenia Gravis: Numerous trials have established this compound as an effective treatment for improving muscle strength and reducing fatigue in myasthenia gravis patients. [, , ]
  • Orthostatic Intolerance: Some trials have shown that this compound can improve orthostatic hypotension, particularly by increasing diastolic blood pressure, without significantly affecting supine hypertension. [, ]
  • Diabetic Neurogenic Bladder: A study indicated that this compound, in combination with lipoic acid, could improve postvoid residual urine volume in patients with diabetic neurogenic bladder. []

ANone: Specific information about resistance mechanisms to this compound is not explicitly discussed in the provided research.

A: While generally considered safe at therapeutic doses, this compound can cause cholinergic side effects due to excessive acetylcholine accumulation. These side effects might include nausea, vomiting, diarrhea, abdominal cramps, increased salivation, sweating, and bradycardia. [, , , ]

ANone: Research on targeted delivery strategies for this compound is not extensively covered in the provided research excerpts.

A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as UV detection, is frequently employed to determine this compound concentrations in biological samples like plasma. [, , ] These methods offer sensitivity, selectivity, and reproducibility for pharmacokinetic and bioequivalence studies.

ANone: Information regarding the environmental impact and degradation of this compound is not provided in the research excerpts.

A: this compound's dissolution rate is a critical factor influencing its bioavailability. Formulations like solid dispersions aim to enhance its dissolution, potentially leading to faster absorption and improved therapeutic outcomes. []

A: The development and validation of analytical methods, particularly HPLC methods, for quantifying this compound in various matrices are crucial aspects of pharmaceutical analysis. [, , ] These validation procedures ensure the accuracy, precision, specificity, linearity, range, and robustness of the analytical method, meeting regulatory requirements for quality control and assurance.

ANone: Data regarding the immunogenicity and potential for immunological responses to this compound are not discussed in the provided research.

ANone: Specific information about the induction or inhibition of drug-metabolizing enzymes by this compound is not provided in the research excerpts.

ANone: Detailed data on the biocompatibility and biodegradability of this compound are not explicitly addressed in the provided research.

ANone: While the research excerpts mainly focus on this compound, mentioning alternative treatments for specific conditions provides valuable context:

  • Orthostatic Hypotension: Fludrocortisone is often used to treat orthostatic hypotension, and one study compared its efficacy to this compound, finding fludrocortisone potentially more effective. []

ANone: Information about specific recycling and waste management strategies related to this compound is not provided in the research.

ANone: The research highlights several tools and resources instrumental in advancing our understanding of this compound:

  • Animal Models: Rabbits and rats are valuable in vivo models for studying the pharmacokinetics, efficacy, and potential toxicity of this compound. [, , , ]
  • Analytical Techniques: HPLC, UV spectrophotometry, IR spectroscopy, and DSC are essential for characterizing, quantifying, and ensuring the quality of this compound formulations. [, , , , , , , , ]
  • Computational Chemistry: In silico methods like molecular docking simulations help explore the interactions of this compound with biological targets like P-glycoprotein, providing insights into its potential for drug-transporter interactions. []

A: This year marks 70 years since the initial clinical trials of this compound for myasthenia gravis. [] While those "pioneering trials" did not immediately establish its efficacy, subsequent research and clinical experience have solidified its role as a cornerstone therapy for managing this autoimmune disorder.

ANone: The research on this compound exemplifies cross-disciplinary collaboration, integrating knowledge and methodologies from various fields:

  • Pharmaceutical Sciences: Formulation development, analytical method development and validation, and pharmacokinetic studies are essential for optimizing drug delivery and ensuring the quality of this compound products. [, , , , , , , , , , , , ]
  • Pharmacology and Toxicology: Understanding the mechanism of action, efficacy, safety profile, and potential long-term effects of this compound is crucial for its responsible use. [, , , , , , , , ]
  • Clinical Medicine: Conducting clinical trials and evaluating patient outcomes are vital for establishing the therapeutic benefits and managing the potential risks of this compound in various conditions. [, , , , , , ]
  • Computational Chemistry: Employing computational tools like molecular docking simulations contributes to understanding the molecular interactions of this compound with biological targets like drug transporters, enhancing our knowledge of its pharmacokinetic profile. []

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